3,3,4,5,5-Pentamethylpiperazin-2-one

Description

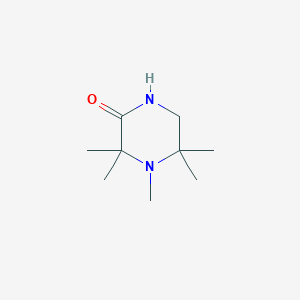

3,3,4,5,5-Pentamethylpiperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with five methyl groups at positions 3, 3, 4, 5, and 3. Its molecular formula is C₉H₁₆N₂O, and it is structurally characterized by a six-membered ring containing two nitrogen atoms and a ketone group. This compound is notable for its role as a stabilizer in polymer chemistry, particularly in UV-resistant materials . Regulatory records indicate its inclusion under TSCA (Toxic Substances Control Act) Section 12(b) for export notification requirements, highlighting its industrial significance and safety considerations .

Properties

CAS No. |

135841-33-7 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

3,3,4,5,5-pentamethylpiperazin-2-one |

InChI |

InChI=1S/C9H18N2O/c1-8(2)6-10-7(12)9(3,4)11(8)5/h6H2,1-5H3,(H,10,12) |

InChI Key |

IMLQMPHRPAAEOF-UHFFFAOYSA-N |

SMILES |

CC1(CNC(=O)C(N1C)(C)C)C |

Canonical SMILES |

CC1(CNC(=O)C(N1C)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3,3,4,5,5-pentamethylpiperazin-2-one, emphasizing differences in substituents, applications, and regulatory status:

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Stability :

- The five methyl groups in this compound enhance steric hindrance, improving thermal stability in polymer matrices . In contrast, the deuterated 4-hydroxypiperidine-3,3,4,5,5-d5 is designed for isotopic tracing in metabolic studies, where deuterium substitution minimizes metabolic interference .

- The pyrazole-acetyl group in 4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl)piperazin-2-one introduces hydrogen-bonding capacity, making it suitable for pharmaceutical applications targeting enzyme inhibition .

Regulatory and Industrial Relevance: this compound is regulated under TSCA §12(b) due to its use in industrial polymer stabilizers, requiring export notifications . Analogues like 4-[(3-aminophenyl)methyl]piperazin-2-one lack such restrictions, reflecting their niche research applications . The triazine-linked piperazinone in Good-rite UV 3159 demonstrates advanced UV resistance in plastics, outperforming simpler methylated derivatives in longevity under sunlight exposure .

Synthetic and Analytical Challenges :

- Deuterated compounds (e.g., 4-hydroxypiperidine-3,3,4,5,5-d5) require specialized synthesis to achieve ≥98% isotopic purity, whereas methylated derivatives like this compound are synthesized via straightforward alkylation routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.